molecular formula C7H13Cl2N3 B6281700 3-[(2S)-pyrrolidin-2-yl]-1H-pyrazole dihydrochloride CAS No. 2287246-69-7

3-[(2S)-pyrrolidin-2-yl]-1H-pyrazole dihydrochloride

Cat. No.: B6281700
CAS No.: 2287246-69-7
M. Wt: 210.1
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Description

3-[(2S)-pyrrolidin-2-yl]-1H-pyrazole dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-pyrrolidin-2-yl]-1H-pyrazole dihydrochloride typically involves the reaction of pyrrolidine with a suitable pyrazole precursor. One common method involves the condensation of pyrrolidine with 3,5-dimethylpyrazole under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-pyrrolidin-2-yl]-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce pyrazoline derivatives. Substitution reactions can result in a variety of substituted pyrazole compounds.

Scientific Research Applications

3-[(2S)-pyrrolidin-2-yl]-1H-pyrazole dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(2S)-pyrrolidin-2-yl]-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyrrolidin-2-yl)-1H-pyrazole
  • 3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride
  • 3-(pyrrolidin-2-yl)-1H-pyrazole hydrobromide

Uniqueness

3-[(2S)-pyrrolidin-2-yl]-1H-pyrazole dihydrochloride is unique due to its specific stereochemistry and the presence of two chloride ions. This configuration can influence its reactivity and biological activity, making it distinct from other similar compounds. The dihydrochloride form also enhances its solubility in water, which can be advantageous for certain applications.

Properties

CAS No.

2287246-69-7

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.1

Purity

83

Origin of Product

United States

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